Verteporfin

Overview

Description

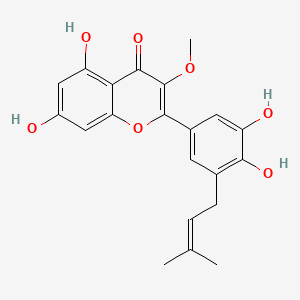

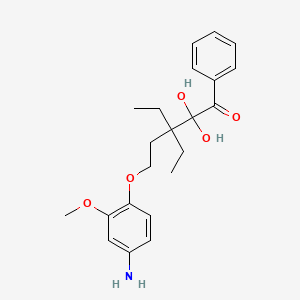

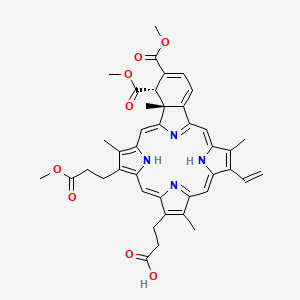

Verteporfin, also known as Visudyne, is a benzoporphyrin derivative used as a photosensitizer for photodynamic therapy . It is primarily used to eliminate abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration .

Synthesis Analysis

This compound’s synthesis involves a convergent synthesis of the dipyrrin half of protoporphyrin IX dimethyl ester (PPIX-DME), where the sensitive vinyl group is created at the final stage by a dehydroiodination reaction . Two other dipyrrin derivatives were synthesized, including dipyrrin 19, which contains two vinyl groups .

Molecular Structure Analysis

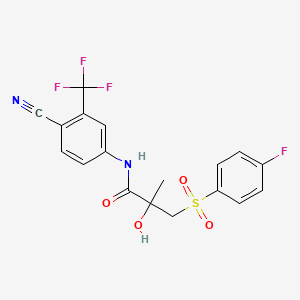

This compound’s molecular formula is C41H42N4O8 . Its average mass is 718.794 Da, and its monoisotopic mass is 718.300293 Da . The structure of this compound includes double-bond stereo and two defined stereocentres .

Chemical Reactions Analysis

This compound’s chemical reactions involve the production of highly reactive, short-lived singlet oxygen and other reactive oxygen radicals when stimulated by nonthermal red light with a wavelength of 689 nm in the presence of oxygen . This results in local damage to the endothelium and blockage of the vessels .

Physical And Chemical Properties Analysis

Its physical and chemical properties are consistent with its structure .

Scientific Research Applications

Glaucoma Treatment : Verteporfin has been shown to reduce intraocular pressure (IOP) in a glaucoma mouse model by inhibiting YAP activation in trabecular meshwork cells without light stimulation (Chen et al., 2015).

Cancer Research : It is identified as a YAP/TEAD inhibitor and an autophagosome inhibitor. This compound's role in inhibiting YAP/TEAD interaction, particularly in cancers where YAP is overexpressed, offers potential as a therapeutic agent (Gibault et al., 2016).

Colorectal Cancer Treatment : this compound induces proteotoxicity in colon cancer cells, particularly in an oxygen- and nutrient-deprived environment, offering a new path for cancer therapy (Zhang et al., 2015).

Retinoblastoma Research : It inhibits the growth of human retinoblastoma cell lines without light activation and disrupts YAP-TEAD signaling (Brodowska et al., 2014).

Glioma Treatment : this compound, without light activation, can inhibit human glioma cell lines, suggesting its potential as an adjuvant therapy for glioblastoma (Al-Moujahed et al., 2017).

Pancreatic Cancer Treatment : It has shown efficacy in inhibiting cell survival, angiogenesis, and vasculogenic mimicry of pancreatic ductal adenocarcinoma by disrupting YAP‐TEAD complex (Wei et al., 2017).

Apoptosis Induction in Lymphoma Cells : this compound triggers apoptosis in lymphoma cells by affecting the mitochondrial transmembrane potential, suggesting its potential role in cancer therapy (Belzacq et al., 2001).

Treatment of Polypoidal Choroidal Vasculopathy : this compound has been effective in treating patients with subfoveal polypoidal choroidal vasculopathy (PCV) when used in photodynamic therapy (Spaide et al., 2002).

Mechanism of Action

Target of Action

Visudyne, also known as Verteporfin, primarily targets abnormal blood vessels in the eye, specifically choroidal vascular abnormalities . These abnormal vessels are often associated with conditions such as wet form macular degeneration, pathological myopia, and presumed ocular histoplasmosis .

Mode of Action

this compound is a photosensitizing agent, meaning it changes when exposed to light. It is used in photodynamic therapy (PDT), a treatment method that uses light (generally from a laser) to activate a photosensitizing agent . When this compound is activated by nonthermal red light (wavelength of 693 nm) in the presence of oxygen, it produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals . This results in local damage to the endothelium (inner lining of blood vessels) and blockage of the vessels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the generation of reactive oxygen species (ROS) upon photoactivation . The ROS can cause micro damage to biological structures, leading to local vascular occlusion . Additionally, this compound has been reported to inhibit the Hippo signaling pathway, which regulates organ size and tumorigenesis .

Pharmacokinetics

this compound is administered intravenously over a 10-minute period at a dose of 6 mg/m^2 body surface area . The infusion is followed by light activation of this compound at 15 minutes after the start of the infusion . This compound is excreted primarily via the biliary (hepatic) route .

Result of Action

The action of this compound leads to the elimination of abnormal blood vessels in the eye, specifically in conditions like wet form macular degeneration . This results in the selective occlusion of these vessels, thereby preventing further damage to the eye .

Action Environment

The efficacy of this compound is influenced by environmental factors such as light and oxygen. The presence of light is crucial for the activation of this compound, and oxygen is necessary for the production of reactive oxygen species . After injection with this compound, patients should avoid exposure of skin or eyes to direct sunlight or bright indoor light for 5 days . Furthermore, genetic factors and lifestyle habits such as smoking and alcohol intake can also influence the efficacy of this compound .

Safety and Hazards

In case of exposure, it is recommended to move the person into fresh air and give artificial respiration if not breathing . Skin contact should be treated with soap and plenty of water, and eyes should be flushed with water as a precaution . Special hazards arising from the substance include carbon oxides and nitrogen oxides .

properties

IUPAC Name |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZALCGQUPRCGW-ZSFNYQMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031353, DTXSID30892511 | |

| Record name | BPD-MA-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verteporfin C5 isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells. | |

| Record name | Verteporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

129497-78-5, 133513-12-9 | |

| Record name | Verteporfin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verteporfin C isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verteporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPD-MA-A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-315555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?

A1: this compound, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.

Q2: How does this compound affect YAP1 protein levels?

A2: this compound treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].

Q3: What are the downstream consequences of this compound-mediated YAP1 inhibition in cancer cells?

A3: Inhibiting YAP1 with this compound has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].

Q4: Does this compound impact other signaling pathways in cancer cells?

A4: Research suggests that this compound can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, this compound treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating this compound’s potential to target multiple vulnerabilities in cancer cells.

Q5: How does this compound affect the tumor microenvironment?

A5: this compound has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that this compound treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, this compound increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.

Q7: Has this compound been successfully incorporated into drug delivery systems?

A7: Yes, this compound has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance this compound delivery and therapeutic efficacy.

Q8: Are there other drug delivery systems being explored for this compound?

A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for this compound delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.

Q9: What in vitro models have been used to study this compound's anti-cancer activity?

A9: A variety of human cancer cell lines have been used to study this compound's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].

Q10: What in vivo models have been used to evaluate this compound in cancer?

A10: Preclinical studies have utilized various animal models to assess this compound’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].

Q11: What have preclinical studies revealed about this compound's efficacy in combination with radiotherapy?

A11: Preclinical data suggest that this compound can enhance the efficacy of radiotherapy. In chordoma models, this compound exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to this compound’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].

Q12: Have any resistance mechanisms to this compound been identified?

A12: Research on this compound resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of this compound resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to this compound, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].

Q13: What strategies are being investigated to improve this compound delivery to tumors?

A13: Two main strategies have been explored to enhance this compound delivery:

- Nanoparticle Encapsulation: Encapsulating this compound within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].

- Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release this compound in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].

Q14: What is the historical context of this compound in medicine?

A14: this compound was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].

Q15: How has the focus of this compound research evolved?

A15: While initially focused on its application in ophthalmology, research on this compound has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)

![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)